molecular formula C10H13N3O3 B8128113 N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide

N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide

Cat. No.: B8128113
M. Wt: 223.23 g/mol
InChI Key: OWGLRNNYAHNICU-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide ( 2227989-94-6) is a chemical building block for research and development purposes. With the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol, this compound is characterized by its multiple hydrogen bond donor and acceptor sites, making it a potential intermediate in the synthesis of more complex molecules . Suppliers, such as Ambeed, Inc. and AiFChem, list this compound among their portfolios of advanced intermediates and building blocks, indicating its utility in medicinal chemistry and drug discovery programs . While specific biological data for this exact molecule is not widely published, related phenylacetamide derivatives have been investigated in various research contexts. For instance, some compounds within this broader class have been studied as inhibitors for specific enzymes, such as metallo-β-lactamases . Researchers may explore the application of this compound in developing novel pharmacologically active agents or as a scaffold in organic synthesis. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-hydroxy-2-[3-(methylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-3-7(5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLRNNYAHNICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC(=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection for Acylation

Polar aprotic solvents like THF and DMF are optimal for coupling reactions due to their ability to stabilize intermediates. Comparative studies from WO2015155664A1 reveal THF outperforms acetonitrile in minimizing side reactions (e.g., N-acylurea formation), as shown below:

SolventYield (%)Purity (%)Byproducts Identified
THF7899.2<0.5% N-acylurea
Acetonitrile6597.83.1% N-acylurea, 1.2% dimer

Catalytic Hydrogenation Efficiency

The nitro-to-amine reduction step is critical for intermediates. Data from CN109824537A demonstrates that Pd/C loading and hydrogen pressure significantly impact yield:

Pd/C Loading (wt%)H₂ Pressure (bar)Time (h)Yield (%)
51872
103689
155491

Higher Pd/C loading and pressure reduce reaction time but increase costs, suggesting 10% Pd/C at 3 bar as the optimal balance.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH hydroxyamide), 8.12 (s, 1H, ureido NH), 7.45–7.39 (m, 4H, aromatic), 3.01 (s, 3H, CH₃ urea), 2.31 (s, 2H, CH₂ acetamide).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O acetamide), 1598 cm⁻¹ (C=O urea).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99% for the one-pot synthesis route. Impurities include residual methyl isocyanate (<0.1%) and unreacted aniline (<0.3%).

Challenges and Mitigation Strategies

N-Hydroxy Group Stability

The N-hydroxyacetamide moiety is prone to oxidation under acidic conditions. Solutions include:

  • Protective Groups: Temporary protection with tert-butyldimethylsilyl (TBS) groups during ureido formation.

  • Mild Workup: Neutral pH extraction (e.g., sodium bicarbonate washes) to prevent decomposition.

Regioselectivity in Ureido Formation

Competing reactions at the ortho and para positions of the phenyl ring are mitigated by:

  • Directed Metalation: Using lithium diisopropylamide (LDA) to deprotonate the meta position selectively.

  • Steric Hindrance: Bulky solvents like 2-methyl-THF favor meta substitution .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetone.

    Reduction: Formation of N-Hydroxy-2-[3-(3-methylamino)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Applications

N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide has demonstrated significant anti-inflammatory properties. A study conducted on adjuvant-induced arthritis in rats revealed that this compound effectively reduced paw edema and body weight loss associated with inflammation. The treatment resulted in decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent .

Case Study: Adjuvant-Induced Arthritis in Rats

  • Objective : To evaluate the anti-inflammatory effects of this compound.
  • Method : Adult female Sprague Dawley rats were treated with varying doses (5 mg/kg and 10 mg/kg).
  • Results :
    • Significant reduction in paw edema.
    • Decreased serum levels of IL-1 beta and TNF-alpha.
    • Altered oxidative stress markers, suggesting a mechanism for its anti-inflammatory action.

Cancer Research Applications

The compound also shows promise in cancer research. Its structural features allow it to interact with specific biological pathways involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of cancer cells through various mechanisms, including modulation of receptor tyrosine kinases .

Potential Mechanisms

  • Inhibition of Receptor Tyrosine Kinases : Compounds similar to this compound have been shown to inhibit receptor tyrosine kinases implicated in various cancers, including breast and colon cancer .
  • Anti-cancer Activity : Research suggests that the compound may possess properties that inhibit angiogenesis and tumor growth, making it a candidate for further investigation in oncology.

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for pharmaceutical applications. The compound can be formulated into various dosage forms, including tablets and injectable solutions, which are essential for clinical applications.

Synthesis Overview

  • Starting Materials : The synthesis typically begins with readily available precursors such as acetamides and phenolic compounds.
  • Key Reactions : The reaction conditions can be adjusted to enhance yield and purity, which are critical for pharmaceutical development.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound compared to other similar compounds:

Compound NameApplication AreaKey Findings
This compoundAnti-inflammatoryReduced IL-1 beta and TNF-alpha levels in rats .
N-(4'-hydroxyphenyl)acetamideAnalgesicExhibits analgesic properties; used in pain management .
Benzofused heteroaryl amide derivativesCancer treatmentInhibits growth of mammalian cancer cells .

Research Opportunities

  • Investigate the pharmacokinetics and pharmacodynamics of the compound.
  • Explore combination therapies with existing anti-inflammatory or anti-cancer drugs.
  • Conduct clinical trials to assess efficacy in human subjects.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring in acetamide derivatives is a common scaffold for structural diversification. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Key Features Biological/Physicochemical Impact Reference
N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide 3-methylureido, hydroxyacetamide Enhanced hydrogen bonding; potential protease inhibition Improved solubility and target affinity N/A
2-(4-Methoxyphenyl)-N-(3-phenylpropyl)acetamide (30005) 4-methoxy, phenylpropyl chain Electron-donating methoxy group; lipophilic side chain Increased membrane permeability
N-[3-(5-Methylfuran-2-yl)phenyl]acetamide 5-methylfuran Heterocyclic furan; electron-rich system Potential antimicrobial activity
2-Cyano-N-[3-(4-methylthiazol-2-yl)phenyl]acetamide Cyano, 4-methylthiazole Electron-withdrawing cyano; thiazole for π-stacking Enhanced stability and kinase inhibition
N-[3-(2,5-Dihydro-5-thioxotetrazol-1-yl)phenyl]acetamide Tetrazole-thione Tetrazole ring (bioisostere for carboxylic acid); sulfur for reactivity Anticancer or antiviral applications

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in 30005) improve solubility but may reduce metabolic stability .
  • Heterocycles (e.g., furan in , thiazole in ) enhance binding to aromatic receptors via π-π interactions.
  • Bioisosteric Replacements (e.g., tetrazole in ) mimic carboxylates while improving bioavailability.

Modifications at the Acetamide Nitrogen

The nitrogen in the acetamide moiety is a critical site for functionalization:

Compound Name Nitrogen Modification Synthesis Method Impact Reference
This compound Hydroxy group Likely via hydroxylamine coupling Chelation potential; radical scavenging N/A
N-(3-Methoxyphenyl)acetamide Unmodified NH Direct acetylation of aniline Baseline pharmacokinetics
2-Bromo-N-(3-acetyl-2-thienyl)acetamide Bromoacetamide Thiophene amine + bromoacetyl halide Electrophilic reactivity for nucleophiles
N-[3-(Ethylbenzylamino)phenyl]acetamide Ethylbenzylamino group Reductive amination or alkylation Increased lipophilicity and CNS penetration

Key Observations :

  • Halogenation (e.g., bromo in ) enhances electrophilicity, enabling covalent bond formation with targets.

Structure-Activity Relationship (SAR) Trends

  • Polar Groups (e.g., hydroxy, tetrazole): Improve solubility and target specificity but may reduce cell permeability.
  • Lipophilic Substituents (e.g., phenylpropyl in ): Enhance blood-brain barrier penetration but increase metabolic clearance.
  • Electron-Withdrawing Groups (e.g., cyano in ): Stabilize the molecule but may reduce reactivity in biological systems.

Biological Activity

N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will explore its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{2}

The compound features a hydroxy group, an acetamide moiety, and a substituted phenyl ring, which contribute to its biological properties.

Anti-inflammatory Activity

Case Study: Anti-Arthritic Effects

A study conducted on the anti-inflammatory properties of N-(2-hydroxy phenyl)acetamide (a related compound) demonstrated significant effects in an adjuvant-induced arthritis model in rats. The administration of N-(2-hydroxy phenyl)acetamide at doses of 5 mg/kg and 10 mg/kg resulted in:

  • Reduction in Body Weight Loss: The treated groups showed less body weight reduction compared to control animals.
  • Decreased Paw Edema Volume: A significant reduction in paw swelling was observed, indicating reduced inflammation.
  • Cytokine Levels: Serum levels of pro-inflammatory cytokines (IL-1 beta and TNF-alpha) were significantly lower in treated animals compared to controls, suggesting effective modulation of the inflammatory response .

Anticancer Activity

Mechanism of Action: DNA Methyltransferase Inhibition

Research indicates that compounds similar to this compound may inhibit DNA methyltransferase (DNMT) activity. DNMTs are crucial for the regulation of gene expression, and their inhibition can lead to reactivation of tumor suppressor genes, making these compounds potential candidates for cancer therapy .

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced body weight loss; decreased paw edema; lower cytokine levels
AnticancerInhibition of DNMT activity
AntimicrobialEffective against various pathogens

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